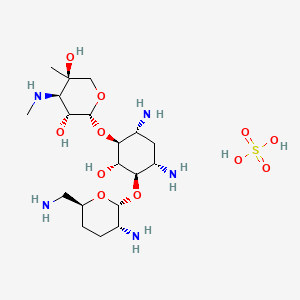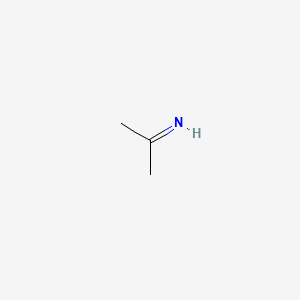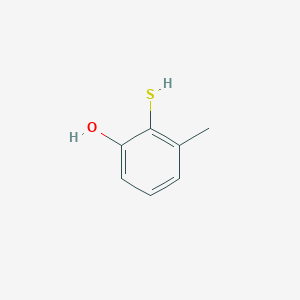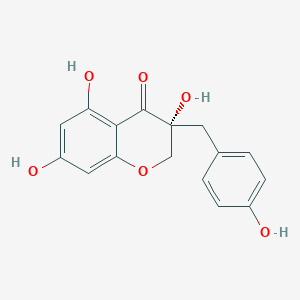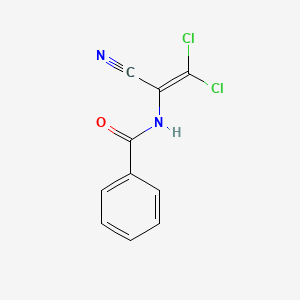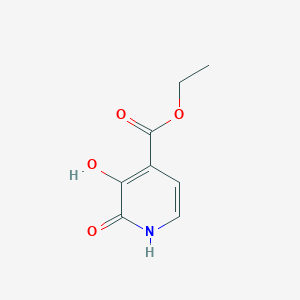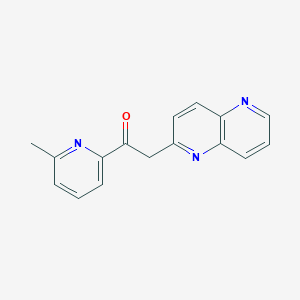
1-(6-Methylpyridin-2-yl)-2-(1,5-naphthyridin-2-yl)ethanone
Vue d'ensemble
Description
1-(6-Methylpyridin-2-yl)-2-(1,5-naphthyridin-2-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. In
Mécanisme D'action
The mechanism of action of 1-(6-Methylpyridin-2-yl)-2-(1,5-naphthyridin-2-yl)ethanone is not fully understood. However, studies have suggested that the compound may exert its effects through the modulation of various signaling pathways involved in inflammation, cancer, and viral infections.
Biochemical and Physiological Effects:
Studies have shown that 1-(6-Methylpyridin-2-yl)-2-(1,5-naphthyridin-2-yl)ethanone can modulate the production of various pro-inflammatory cytokines and chemokines. The compound has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, it has been reported to have antiviral activity against certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(6-Methylpyridin-2-yl)-2-(1,5-naphthyridin-2-yl)ethanone in lab experiments is its potential as a therapeutic agent for various diseases. However, the compound's mechanism of action is not fully understood, and more research is needed to elucidate its effects. Additionally, the compound's potential toxicity and side effects need to be further investigated.
Orientations Futures
Future research on 1-(6-Methylpyridin-2-yl)-2-(1,5-naphthyridin-2-yl)ethanone could focus on elucidating its mechanism of action and identifying its potential therapeutic targets. Additionally, studies could investigate the compound's potential as a drug delivery system or as a diagnostic tool. Further research is also needed to evaluate the compound's safety and toxicity in vivo.
Applications De Recherche Scientifique
1-(6-Methylpyridin-2-yl)-2-(1,5-naphthyridin-2-yl)ethanone has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-(6-methylpyridin-2-yl)-2-(1,5-naphthyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-4-2-5-15(18-11)16(20)10-12-7-8-13-14(19-12)6-3-9-17-13/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBYVIHZCZTSNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)CC2=NC3=C(C=C2)N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyridin-2-yl)-2-(1,5-naphthyridin-2-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3395304.png)
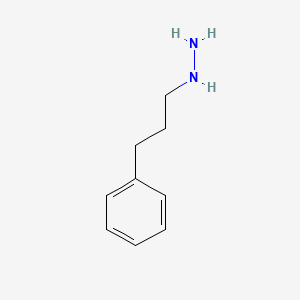
![5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B3395317.png)


